![molecular formula C12H19N3O3S B2657705 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034204-17-4](/img/structure/B2657705.png)
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Methods
Research has shown that compounds with similar structural features can be synthesized through innovative methods. For instance, cycloisomerization of cyclopropenes catalyzed by gold has been used to produce azabicyclo compounds with high yields and diastereoselectivities (Miege, Meyer, & Cossy, 2010). Such methodologies underscore the chemical flexibility and the potential to generate diverse derivatives for further study.
Catalyst and Additive-Free Reactions
Highly electrophilic azides, including those related to the imidazole group, have been shown to react with cyclic ketones and cycloaliphatic amines without the need for a catalyst, leading to novel N-heteroaryl amidines (Efimov et al., 2016). This demonstrates the potential for efficient synthesis of complex molecules without elaborate conditions.
Potential Biological Activities
Antimicrobial Evaluation
Compounds bearing a sulfonamide moiety, similar in some respects to the target compound, have been synthesized and evaluated for antimicrobial activities. The incorporation of heterocyclic systems, including pyrazoles and thiazoles, into sulfonamide structures has shown promise as antimicrobial agents (Darwish et al., 2014). This suggests potential research avenues for the target compound in exploring antimicrobial properties.
Material Science and Drug Development
Preformulation Studies
Related bicyclic sulfonamides have been assessed in preformulation studies to determine the most appropriate form of active pharmaceutical ingredients (APIs) for development, focusing on solubility and dissolution profiles (Mortko et al., 2010). This area of research is crucial for the successful development of new drugs, indicating a potential application in drug formulation studies.
Antitumor Agents
The synthesis of sulfonamides built on bicyclic scaffolds has been directed toward discovering selective antitumor agents. Some compounds synthesized on 2-azabicyclo(2.2.1)heptane and 2-azabicyclo(3.2.1)octane scaffolds exhibited antiproliferative activity comparable to cisplatin against certain cell lines (Iwan et al., 2020). This suggests that derivatives of the compound may hold promise in cancer research.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)12-13-11(6-14(12)3)19(16,17)15-5-10-4-9(15)7-18-10/h6,8-10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDSLPPQYMWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
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